2-Thio-2'-deoxycytidine
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Overview
Description
2-Thio-2’-deoxycytidine is a modified nucleoside analog where the oxygen atom at the 2’ position of the deoxyribose sugar is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thio-2’-deoxycytidine typically involves the thiophosphorylation of 2,2’-anhydro-1-β-D-arabinosylcytosine using dithiophosphate. This process predominantly yields the 3’-O-phosphorothioate isomer. An intramolecular displacement reaction then leads to the formation of 2-Thio-2’-deoxycytidine .
Industrial Production Methods: While specific industrial production methods for 2-Thio-2’-deoxycytidine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Thio-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, converting it back to a deoxycytidine analog.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Raney nickel or other reducing agents can be employed.
Substitution: Various nucleophiles, including thiols and amines, can react with the sulfur atom under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxycytidine analogs.
Substitution: Thio-substituted nucleosides.
Scientific Research Applications
2-Thio-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA-protein interactions and DNA methylation.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Thio-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The sulfur atom at the 2’ position alters the compound’s chemical properties, making it a potent inhibitor of DNA methyltransferases. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4’-Thio-2’-deoxycytidine: Another thio-modified nucleoside with similar properties.
5-Aza-4’-thio-2’-deoxycytidine: A compound with an additional nitrogen atom, enhancing its inhibitory effects on DNA methyltransferases.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with distinct biological activities.
Uniqueness: 2-Thio-2’-deoxycytidine is unique due to the presence of the sulfur atom at the 2’ position, which imparts distinct chemical and biological properties. Its ability to inhibit DNA methyltransferases with lower toxicity compared to other analogs makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16) |
InChI Key |
WMLHZFBXLAULRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |
Origin of Product |
United States |
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